4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
Overview
Description
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core fused with a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in cell signaling pathways related to growth and survival .
Mechanism of Action
Target of Action
The primary target of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine is kinase enzymes . Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer .
Mode of Action
This compound interacts with its targets by inhibiting the kinase enzymes . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival. By inhibiting kinases, the compound disrupts this pathway, potentially leading to the death of cancer cells .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . This is achieved by disrupting the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Analysis
Biochemical Properties
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. It interacts with enzymes such as protein kinase B (PKB or Akt), which is a key component of intracellular signaling pathways regulating growth and survival . The compound exhibits ATP-competitive inhibition, selectively targeting PKB over closely related kinases . This selective inhibition is achieved through binding interactions with the active site of the enzyme, thereby preventing phosphorylation and subsequent activation of downstream signaling molecules .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell proliferation, apoptosis, and cell cycle regulation. In cancer cells, the compound induces apoptosis by inhibiting the activity of PKB, leading to the activation of pro-apoptotic proteins such as caspase-3 and Bax . Additionally, it affects cell signaling pathways by modulating the phosphorylation status of key signaling molecules, thereby altering gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the active site of PKB. By occupying the ATP-binding pocket, the compound prevents the phosphorylation of PKB and its downstream targets . This inhibition disrupts the PI3K/PKB signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound may interact with other kinases and signaling molecules, further influencing cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of PKB activity and prolonged effects on cellular functions . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits PKB activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings suggest the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of metabolites that may contribute to its overall biological activity . Additionally, it affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions highlight the compound’s potential to influence metabolic pathways and cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and nucleus . Its localization and accumulation within specific tissues may be influenced by factors such as tissue-specific expression of transporters and binding proteins . These properties are crucial for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its activity and function . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrrolo[2,3-d]pyrimidine core is replaced by a morpholine moiety
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The morpholine ring can be introduced via nucleophilic substitution reactions.
Electrophilic Substitution: The pyrrolo[2,3-d]pyrimidine core can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and a suitable leaving group on the pyrrolo[2,3-d]pyrimidine core.
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine) and catalysts are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Scientific Research Applications
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing kinase inhibitors, particularly targeting PKB/Akt, which is implicated in cancer
Biological Research: The compound is used to study cell signaling pathways and the role of kinases in cell proliferation and survival.
Pharmaceutical Development: It serves as a lead compound for developing new therapeutic agents for cancer and other diseases.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target PKB/Akt and have similar inhibitory effects.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound serves as a precursor in the synthesis of various kinase inhibitors.
Uniqueness
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine is unique due to its specific structural features that allow for selective inhibition of PKB/Akt. Its morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-11-9-8(1)10(13-7-12-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAZHSRKWYDANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431171 | |
Record name | 4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90870-83-0 | |
Record name | 4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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